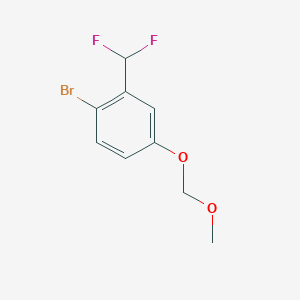![molecular formula C9H5BrN4 B2774314 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile CAS No. 191353-20-5](/img/structure/B2774314.png)
2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile, also known as BPHN, is a chemical compound that has been widely studied in the field of medicinal chemistry. BPHN is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
1. Inhibitors of Immune Complex Induced Inflammation
Derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile were evaluated for their ability to reduce inflammation in rat models. These compounds were found effective in reducing exudate volume and white blood cell accumulation, indicating potential as anti-inflammatory agents (Haviv et al., 1988).
2. Electronic and Electrochemical Properties
The study of dihexylbithienoquinonoid derivatives, which are structurally related to "2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile", revealed these compounds possess highly polarizable and electron-acceptable properties. Such characteristics suggest applications in electronic materials and devices (Higuchi et al., 1998).
3. Antioxidant and Biofilm Inhibition Activities
A series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides were synthesized and evaluated for their antioxidant and biofilm inhibition activities. These compounds showed promising results, particularly against Gram-negative bacterial strains, indicating potential applications in combating bacterial infections and oxidative stress (Sheikh et al., 2021).
4. Synthesis of Pyrrole Derivatives
2-(2-Bromoallyl)-1,3-dicarbonyl compounds, through a series of reactions involving hydrazino and ketones, led to the formation of 1,2,3,5-tetrasubstituted pyrroles. These reactions highlight the versatility of brominated compounds in synthesizing complex organic structures, which can have applications in pharmaceuticals and organic materials (Demir et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile are currently unknown. This compound is a derivative of propanedinitrile , but its specific targets have not been identified in the literature
Mode of Action
It is likely that it interacts with its targets in a manner similar to other propanedinitrile derivatives . The exact nature of these interactions and the resulting changes in cellular function are topics of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile are currently unknown. Given the compound’s structural similarity to other propanedinitrile derivatives , it may affect similar pathways, but this has not been confirmed
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSPMWWBUAYGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

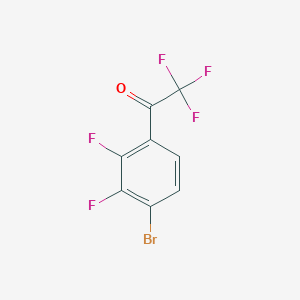
methanone](/img/structure/B2774234.png)
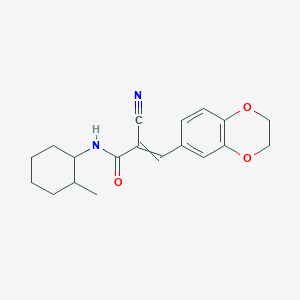
![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)

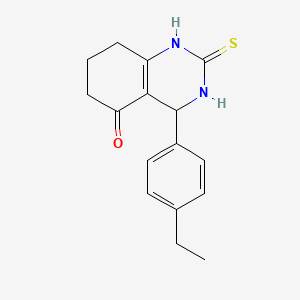
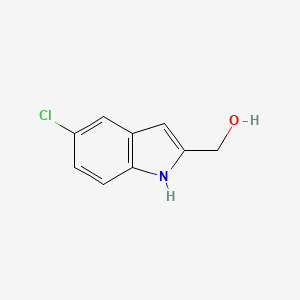
![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
